molecular formula C14H19NO5 B1303890 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 284493-68-1

3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B1303890
CAS RN: 284493-68-1
M. Wt: 281.3 g/mol
InChI Key: KLIMLFKCLBBZKH-UHFFFAOYSA-N
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Description

The compound “3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” is also known as (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid, (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid, (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid, 3-Amino-(tert-butoxycarbonyl)-L-alanine, Nalpha-BOC-(S)-beta-aminoalanine .


Molecular Structure Analysis

The molecular formula of this compound is C14H19NO5 . The structure includes a tert-butoxycarbonyl group attached to an amino group, which is connected to a 3-hydroxyphenyl group and a propanoic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.31 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 369.9±25.0 °C at 760 mmHg, and a flash point of 177.5±23.2 °C . It has 5 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Peptide Synthesis

This compound is often used in peptide synthesis as a protected amino acid. The tert-butoxycarbonyl (Boc) group serves as a temporary protector for the amino group during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions .

Medicinal Chemistry

In medicinal chemistry, the Boc-protected amino acids are utilized to create specific peptide sequences that can mimic natural peptides or proteins for therapeutic purposes .

Dipeptide Synthesis

The Boc-protected amino acids are used as starting materials in dipeptide synthesis, which is a crucial step in producing various biologically active peptides .

Organic Synthesis

These compounds find applications in organic synthesis where they are used to introduce the tert-butoxycarbonyl protective group into other molecules, thereby protecting sensitive functional groups during chemical reactions .

Material Science

In material science, Boc-protected amino acids can be used to modify surfaces or create polymers with specific properties, such as biocompatibility or controlled degradation .

Bioconjugation

Boc-protected amino acids are also employed in bioconjugation techniques where they are used to link biomolecules with other compounds, such as drugs or imaging agents, for targeted delivery or diagnostic purposes .

Enzyme Inhibition Studies

These compounds can act as enzyme inhibitors or substrates in biochemical studies to understand enzyme mechanisms or discover new drugs .

Ionic Liquids Formation

Boc-protected amino acids can be converted into room-temperature ionic liquids, which have applications in green chemistry and catalysis due to their unique solvent properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P302+P352, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIMLFKCLBBZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153689
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid

CAS RN

284493-68-1
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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